

In-vitro studies on sevoflurane's cellular effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sevoflurane**

Cat. No.: **B116992**

[Get Quote](#)

An In-Depth Technical Guide to the In-Vitro Cellular Effects of **Sevoflurane**

Introduction

Sevoflurane is a widely utilized volatile anesthetic in clinical practice, valued for its rapid induction and emergence properties.^{[1][2]} However, a growing body of in-vitro research has revealed that **sevoflurane** can exert significant and diverse effects at the cellular level. These effects, which are often dependent on concentration, duration of exposure, and cell type, range from inducing apoptosis and modulating proliferation to interfering with critical signaling pathways. Understanding these cellular mechanisms is paramount for researchers, scientists, and drug development professionals aiming to mitigate potential neurotoxicity or leverage **sevoflurane**'s effects for therapeutic purposes, such as in oncology.^{[3][4]} This guide provides a comprehensive overview of the core in-vitro findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved.

Effects on Cell Viability and Apoptosis

One of the most extensively studied in-vitro effects of **sevoflurane** is its impact on cell survival and programmed cell death (apoptosis). The outcomes are highly variable and depend on the specific cell line and experimental conditions.

Neurotoxicity and Neuronal Apoptosis

In neuronal cell models, **sevoflurane** exposure frequently leads to decreased cell viability and increased apoptosis, a primary concern for postoperative cognitive dysfunction (POCD).^[1] Studies using cell lines like human neuroblastoma SH-SY5Y and mouse hippocampal HT22

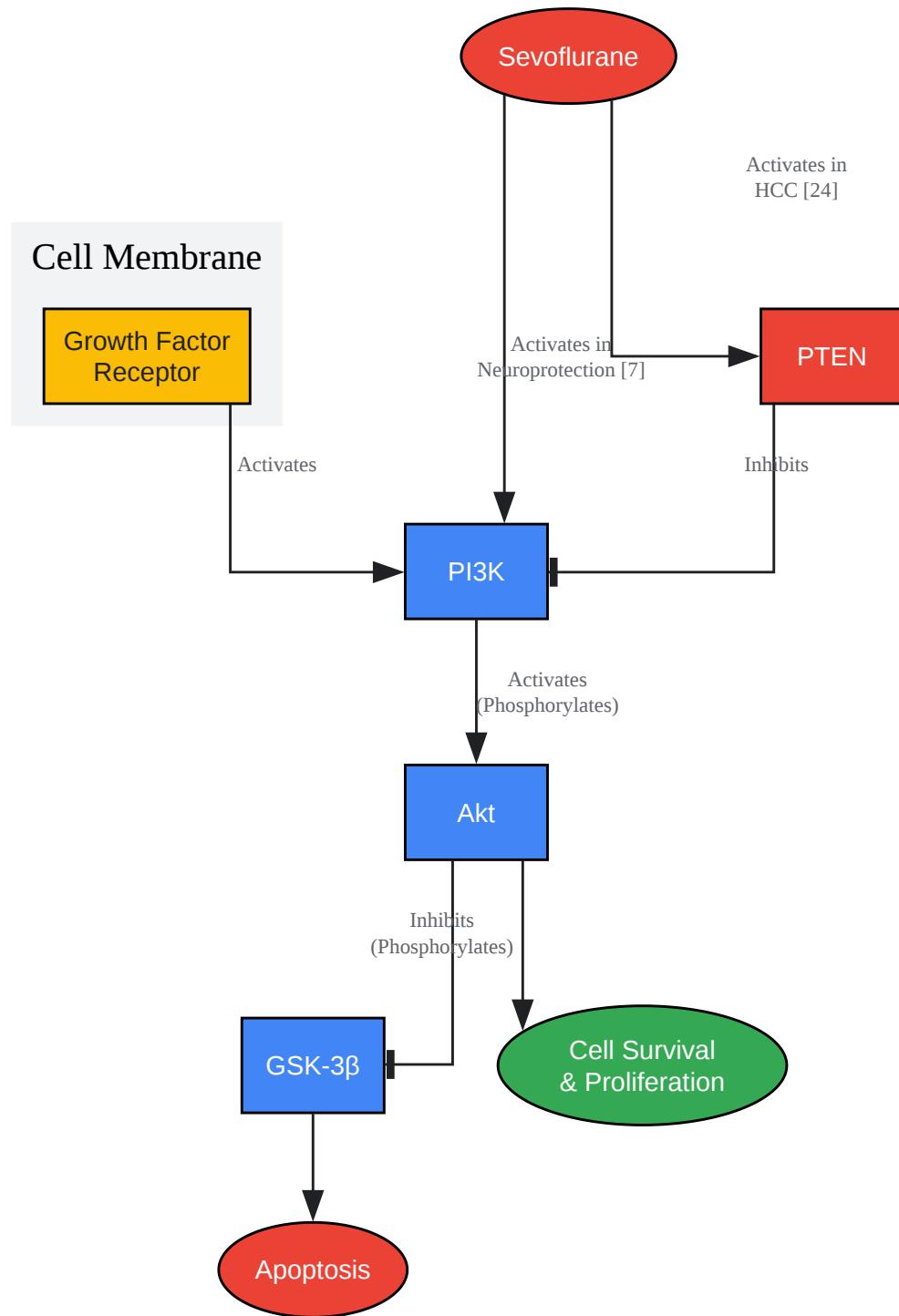
cells consistently demonstrate that **sevoflurane** induces cell death in a concentration- and time-dependent manner.^[5] For instance, exposure to 4% and 8% **sevoflurane** for as little as 6 hours can significantly reduce the viability of these cells.^[5] The apoptotic cascade is often initiated through mechanisms involving endoplasmic reticulum (ER) stress, intracellular calcium imbalance, and mitochondrial dysfunction.^{[6][7][8]}

Effects on Cancer Cells

The effect of **sevoflurane** on cancer cells is more complex and appears to be cell-type specific. Some studies report that **sevoflurane** can inhibit proliferation and induce apoptosis in certain cancer lines, such as A549 lung cancer cells.^[9] Conversely, other research suggests that clinically relevant concentrations of **sevoflurane** may increase proliferation, migration, and invasion in breast cancer cell lines (MCF7 and MDA-MB-231), potentially promoting a more malignant phenotype.^[10] These differential effects highlight the need for further investigation into the context-specific mechanisms of **sevoflurane**'s action.^[11]

Quantitative Data on Cell Viability and Apoptosis

The following table summarizes quantitative data from various in-vitro studies.


Cell Line	Sevoflurane Concentration	Exposure Duration	Observed Effect	Quantitative Result	Reference
SH-SY5Y & HT22	4%, 8%	6, 12, 24 hours	Decreased Cell Viability	Significant decrease vs. control	[5]
Primary Hippocampal Neurons	3.4%	5 hours	Increased Apoptosis	Significant increase vs. control	[6] [7]
A549 (Lung Cancer)	2%	3 days	Decreased Cell Count	~14% reduction vs. air group	[9]
MCF-7 (Breast Cancer)	1-4 mM	6 hours	Increased Proliferation	~50-63% increase vs. control	[10]
MDA-MB-231 (Breast Cancer)	1-4 mM	6 hours	Increased Proliferation	~50-67% increase vs. control	[10]
NCI-H1299 & MDA-MB-231	2%, 3%	4 hours	Reduced Early Apoptosis	Significant reduction vs. control	[11]
A549 & MCF-7	2%, 3%	4 hours	Increased Early Apoptosis	Significant increase vs. control	[11]

Core Signaling Pathways Modulated by Sevoflurane

Sevoflurane does not act in a vacuum; it influences a network of intracellular signaling pathways that govern cell fate. The PI3K/Akt and mitochondrial apoptosis pathways are two of the most consistently implicated.

The PI3K/Akt/GSK-3 β Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Several studies have shown that **sevoflurane** can modulate this pathway. In models of neuronal injury, such as oxygen-glucose deprivation/reoxygenation (OGD/R), **sevoflurane** treatment can be neuroprotective by activating the PI3K/Akt pathway, leading to the phosphorylation and inhibition of Glycogen Synthase Kinase 3 β (GSK-3 β).^[12] Conversely, in certain hepatocellular carcinoma cells, **sevoflurane** has been shown to inhibit the PTEN/Akt/GSK-3 β /β-catenin pathway, thereby suppressing tumor proliferation and invasion.^[4] This dual role underscores the pathway's context-dependent response to **sevoflurane**.

[Click to download full resolution via product page](#)

Fig. 1: **Sevoflurane**'s modulation of the PI3K/Akt/GSK-3 β signaling pathway.

The Mitochondrial (Intrinsic) Pathway of Apoptosis

Mitochondria are central to **sevoflurane**-induced cellular toxicity.[13][14] **Sevoflurane** exposure can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (MMP), reduced ATP production, and NAD⁺ insufficiency.[15][16] This dysfunction is a critical trigger for the intrinsic apoptosis pathway. **Sevoflurane** has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[14] This shift increases mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Genotoxicity and cytotoxicity of sevoflurane in two human cell lines in vitro with ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sevoflurane inhibits the proliferation and invasion of hepatocellular carcinoma cells through regulating the PTEN/Akt/GSK-3 β /β-catenin signaling pathway by downregulating miR-25-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sevoflurane Exposure Induces Neuronal Cell Parthanatos Initiated by DNA Damage in the Developing Brain via an Increase of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sevoflurane exposure causes neuronal apoptosis and cognitive dysfunction by inducing ER stress via activation of the inositol 1, 4, 5-trisphosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sevoflurane exposure causes neuronal apoptosis and cognitive dysfunction by inducing ER stress via activation of the inositol 1, 4, 5-trisphosphate receptor [frontiersin.org]
- 8. Deciphering sevoflurane-induced neurotoxicity: from isolated targets to intricate regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]
- 10. Effects of sevoflurane on breast cancer cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of sevoflurane on the growth and apoptosis of human cancer cell lines | springermedizin.de [springermedizin.de]
- 12. Sevoflurane alleviates oxygen-glucose deprivation/reoxygenation-induced injury in HT22 cells through regulation of the PI3K/AKT/GSK3 β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of Mitochondrial Dynamics and Mitophagy in Sevoflurane-Induced Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sevoflurane exposure induces neurotoxicity by regulating mitochondrial function of microglia due to NAD insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-vitro studies on sevoflurane's cellular effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116992#in-vitro-studies-on-sevoflurane-s-cellular-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com